1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine
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Overview
Description
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyrazolyl group and a sulfonyl group attached to a chloromethylphenyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl intermediate, which is then coupled with the piperazine ring. The sulfonylation step involves the introduction of the sulfonyl group to the chloromethylphenyl moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure allows for the design of molecules with high specificity and potency.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares a similar sulfonyl group but differs in its core structure, featuring a quinolinone ring instead of a piperazine ring.
Pinacol Boronic Esters: These compounds are used in similar synthetic applications but differ significantly in their structure and reactivity.
Uniqueness
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is unique due to its combination of a piperazine ring, a pyrazolyl group, and a sulfonyl group attached to a chloromethylphenyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research.
Biological Activity
The compound 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies and literature.
Synthesis
The synthesis of the target compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the piperazine core : The piperazine ring is synthesized through a condensation reaction involving suitable amines and carbonyl compounds.
- Introduction of the sulfonyl group : The sulfonyl moiety is introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.
- Attachment of the pyridine and pyrazole moieties : This is achieved through nucleophilic substitution or coupling reactions, which are critical for imparting biological activity.
Biological Evaluation
The biological activity of this compound has been evaluated through various assays focusing on its antiproliferative effects against cancer cell lines. Notable findings include:
- Anticancer Activity : Studies have demonstrated that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry analyses .
- Mechanism of Action : The compound's mechanism is believed to involve inhibition of specific kinases or cellular pathways that regulate cell proliferation and survival. For instance, it may target signaling pathways associated with tumor growth and metastasis.
Case Studies
Several case studies highlight the compound's efficacy:
-
MCF-7 Cell Line Study :
- Objective : To evaluate the antiproliferative effects.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range.
-
A549 Cell Line Study :
- Objective : To assess apoptosis induction.
- Methodology : Flow cytometry was employed to analyze apoptotic cells.
- Results : Significant increases in early and late apoptotic cells were observed after treatment with the compound.
Data Table
The following table summarizes key biological activities and IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
A549 | 4.8 | Cell cycle arrest |
SW480 | 6.1 | Inhibition of kinase activity |
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)sulfonyl-4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-14-12-16(20)2-3-18(14)28(26,27)25-10-8-24(9-11-25)19-13-17(22-23-19)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEQSZYSVCHBHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NNC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.